molecular formula C8H2F5NO B8064508 2,3-Difluoro-6-(trifluoromethoxy)benzonitrile

2,3-Difluoro-6-(trifluoromethoxy)benzonitrile

Cat. No.: B8064508
M. Wt: 223.10 g/mol
InChI Key: UVFLKHNEJCICDU-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-(trifluoromethoxy)benzonitrile is an organic compound characterized by the presence of fluorine atoms and a trifluoromethoxy group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-(trifluoromethoxy)benzonitrile typically involves the use of 1,2,3-trifluoro-6-nitrobenzene as a starting material. The process includes several steps, such as nitration, reduction, and substitution reactions, to introduce the desired functional groups . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-6-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2,3-Difluoro-6-(trifluoromethoxy)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique properties make it a valuable tool in the study of biological systems and processes.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 2,3-Difluoro-6-(trifluoromethoxy)benzonitrile exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethoxy group can influence the compound’s reactivity and binding affinity, making it a potent agent in various chemical and biological processes .

Comparison with Similar Compounds

  • 2,3-Difluorobenzonitrile
  • 2,6-Difluorobenzonitrile
  • 2,3,6-Trifluorobenzonitrile

Comparison: This group enhances the compound’s stability and reactivity, making it more versatile in various research and industrial contexts .

Properties

IUPAC Name

2,3-difluoro-6-(trifluoromethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F5NO/c9-5-1-2-6(15-8(11,12)13)4(3-14)7(5)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFLKHNEJCICDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)C#N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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